
(2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride
Vue d'ensemble
Description
(2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that features a combination of fluorinated phenyl, methoxypyridazinyl, and piperazinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the 2,6-difluorophenyl and 6-methoxypyridazinyl groups, followed by their coupling with piperazine. The final step involves the formation of the methanone linkage and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxypyridazinyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in a phenyl ring with different substituents.
Applications De Recherche Scientifique
(2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone
- (2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanol
- (2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methane
Uniqueness
The uniqueness of (2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride lies in its combination of fluorinated phenyl and methoxypyridazinyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Activité Biologique
The compound (2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular structure of the compound can be described by the following features:
- Core Structure : The compound consists of a difluorophenyl moiety linked to a piperazine ring, which is further substituted with a pyridazine derivative.
- Molecular Formula : C14H15ClF2N3O
- Molecular Weight : 303.74 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity :
- Anticancer Properties :
- Neurological Effects :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Fluorine Substitution : The introduction of fluorine atoms at specific positions on the phenyl ring has been shown to enhance lipophilicity and receptor binding affinity.
- Pyridazine Modifications : Alterations to the pyridazine ring can significantly affect the compound's ability to penetrate biological membranes and interact with target sites .
Case Study 1: Antimycobacterial Activity
A study evaluating a series of pyridazine derivatives found that compounds similar to this compound demonstrated MIC values as low as 0.5 µg/mL against Mycobacterium tuberculosis, indicating strong antimycobacterial properties .
Case Study 2: Anticancer Efficacy
In vitro assays revealed that certain derivatives inhibited the growth of cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing (2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride?
- The synthesis typically involves multi-step processes, including coupling reactions between substituted phenyl ketones and piperazine derivatives. Key steps include nucleophilic substitution for introducing the methoxypyridazin-3-yl group and subsequent HCl salt formation. Solvents like dichloromethane or acetonitrile, catalysts (e.g., triethylamine), and controlled temperatures (60–80°C) are critical for yield optimization .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR, ¹H/¹³C) confirms structural integrity, particularly for fluorinated aromatic protons and piperazine backbone signals. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). Mass spectrometry (ESI-MS) validates molecular weight, with fragmentation patterns aligning with methoxypyridazine and difluorophenyl groups .
Q. How does the hydrochloride salt form influence solubility and formulation for in vitro assays?
- The hydrochloride salt enhances aqueous solubility due to ionic interactions, facilitating dissolution in polar solvents (e.g., water, DMSO). Pre-formulation studies should include pH-dependent solubility profiling (pH 1–7.4) and stability testing under physiological conditions to avoid precipitation in biological buffers .
Q. What are the standard protocols for initial biological activity screening (e.g., antimicrobial, anticancer)?
- Use cell-based assays (e.g., MTT for cytotoxicity) at concentrations ranging from 1 nM to 100 µM. For antimicrobial activity, follow CLSI guidelines with microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency against specific molecular targets?
- Systematically modify substituents:
- Methoxypyridazine : Replace methoxy with hydroxy or halogen to alter hydrogen bonding.
- Piperazine : Introduce alkyl or aryl groups to modulate lipophilicity and target engagement.
- Difluorophenyl : Test mono- vs. di-fluorination to assess electronic effects on binding affinity.
Use molecular docking (e.g., AutoDock Vina) against crystallized targets (e.g., kinases, GPCRs) to prioritize analogs .
Q. What experimental designs are recommended for in vivo pharmacokinetic and toxicity studies?
- Employ rodent models (Sprague-Dawley rats) for IV/PO administration. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 h post-dose. Analyze using LC-MS/MS to determine AUC, Cmax, t₁/₂, and bioavailability. For toxicity, conduct 28-day repeat-dose studies with histopathological evaluation of liver/kidney .
Q. How can computational modeling resolve contradictions in binding affinity data across different assays?
- Perform molecular dynamics simulations (e.g., GROMACS) to assess conformational flexibility of the compound in solvent vs. protein-bound states. Compare binding free energies (MM-PBSA/GBSA) across assays to identify artifacts from experimental conditions (e.g., buffer ionic strength, protein purity) .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Use kinome-wide profiling (e.g., KinomeScan) to identify promiscuous binding. Introduce steric hindrance via bulkier substituents on the piperazine ring or optimize selectivity through covalent bonding strategies (e.g., acrylamide warheads targeting cysteine residues) .
Q. How can analytical methods be validated for detecting degradation products in stability studies?
- Employ forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Use HPLC-MS to identify degradation pathways (e.g., hydrolysis of the methoxy group, piperazine ring oxidation). Validate method specificity, precision (RSD <2%), and LOD/LOQ .
Q. What are the challenges in correlating in vitro potency with in vivo efficacy for this compound?
- Key factors include metabolic instability (e.g., cytochrome P450-mediated oxidation of the pyridazine ring), poor blood-brain barrier penetration (logP >3 may reduce CNS activity), and protein binding (>90% albumin binding reduces free drug concentration). Address via prodrug strategies or nanoparticle encapsulation .
Q. Data Interpretation & Methodological Challenges
Q. How should researchers address discrepancies in IC₅₀ values across different cell lines?
- Normalize data to cell viability controls (e.g., ATP levels) and account for variability in target expression (qPCR/Western blot). Use pan-assay interference compounds (PAINS) filters to exclude false positives from redox cycling or aggregation .
Q. What statistical approaches are robust for analyzing synergistic effects with chemotherapeutics?
Propriétés
IUPAC Name |
(2,6-difluorophenyl)-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O2.ClH/c1-24-14-6-5-13(19-20-14)21-7-9-22(10-8-21)16(23)15-11(17)3-2-4-12(15)18;/h2-6H,7-10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVUOIRTRWFTKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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